molecular formula C10H10N2O2S B1599188 4-Methyl-1-(phenylsulfonyl)-1H-imidazole CAS No. 324777-12-0

4-Methyl-1-(phenylsulfonyl)-1H-imidazole

Cat. No.: B1599188
CAS No.: 324777-12-0
M. Wt: 222.27 g/mol
InChI Key: DCKAJWKWLMCGBW-UHFFFAOYSA-N
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Description

4-Methyl-1-(phenylsulfonyl)-1H-imidazole is an organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms This particular compound is characterized by the presence of a methyl group at the 4-position and a phenylsulfonyl group at the 1-position of the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-(phenylsulfonyl)-1H-imidazole typically involves the reaction of 4-methylimidazole with phenylsulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Solvent: Dichloromethane or another suitable organic solvent.

    Temperature: Room temperature to slightly elevated temperatures (20-40°C).

    Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-(phenylsulfonyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the removal of the sulfonyl group.

    Substitution: The methyl group or the phenylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to the formation of the corresponding amines or hydrocarbons.

Scientific Research Applications

Synthetic Route

StepReagentConditions
14-Methylimidazole + Phenylsulfonyl chlorideRoom temperature
2Triethylamine (base)Neutralization of HCl
3Dichloromethane (solvent)Reaction medium

Chemistry

In synthetic chemistry, 4-Methyl-1-(phenylsulfonyl)-1H-imidazole serves as a building block for more complex molecules. It is utilized in various organic reactions, including oxidation and substitution reactions. The compound can be oxidized to form sulfoxides or sulfones and can undergo reduction or substitution with different functional groups.

Biology

The compound is investigated for its biological activities , particularly its antimicrobial and antifungal properties. Studies indicate that imidazole derivatives exhibit significant antibacterial effects against various pathogens, including Escherichia coli and Bacillus subtilis .

Case Study: Antimicrobial Activity

A study demonstrated that derivatives of imidazole, including this compound, showed high antibacterial activity against common strains, suggesting potential applications in developing new antibiotics .

Medicine

Research is ongoing to evaluate its potential as a pharmaceutical intermediate . The compound's structure allows it to interact with biological targets, which could lead to the development of new therapeutic agents. For instance, studies have shown that modifications of imidazole derivatives can enhance their anticancer activities by inhibiting tubulin polymerization in cancer cells .

Case Study: Anticancer Activity

A medicinal chemistry evaluation highlighted that certain imidazole analogs effectively inhibited tumor growth in xenograft models, showcasing the potential of compounds like this compound in cancer treatment .

Industrial Applications

In industry, this compound is utilized for producing specialty chemicals and materials with tailored properties. Its ability to undergo various chemical transformations makes it valuable in developing new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 4-Methyl-1-(phenylsulfonyl)-1H-imidazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The phenylsulfonyl group can enhance the compound’s binding affinity to certain molecular targets, thereby modulating its biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-1H-imidazole: Lacks the phenylsulfonyl group, leading to different chemical and biological properties.

    1-Phenylsulfonyl-1H-imidazole: Lacks the methyl group, which can affect its reactivity and applications.

    4-Methyl-1-(p-tolylsulfonyl)-1H-imidazole: Contains a p-tolylsulfonyl group instead of a phenylsulfonyl group, leading to variations in its chemical behavior.

Uniqueness

4-Methyl-1-(phenylsulfonyl)-1H-imidazole is unique due to the presence of both the methyl and phenylsulfonyl groups, which confer specific chemical reactivity and potential biological activity. Its distinct structure allows for targeted applications in various fields of research and industry.

Biological Activity

4-Methyl-1-(phenylsulfonyl)-1H-imidazole (CAS No. 324777-12-0) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It has been shown to inhibit various biological pathways, particularly those involved in cell proliferation and apoptosis.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of certain enzymes related to tumor growth. For instance, studies have demonstrated that it can inhibit the activity of carbonic anhydrases, which play a crucial role in tumorigenesis .

Antimicrobial Activity

This compound has shown significant antimicrobial properties against various bacterial strains. In vitro studies reported effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics like tetracycline .

Antitumor Activity

The compound has also been evaluated for its antitumor effects. In a study involving human cancer cell lines, it exhibited cytotoxicity with IC50 values ranging from 2.87 to 3.06 µM against cervical cancer cells, indicating its potential as an anticancer agent . The structure-activity relationship (SAR) studies suggest that the presence of the phenylsulfonyl group enhances its antitumor efficacy.

Apoptosis Induction

Further investigations revealed that this compound induces apoptosis in cancer cells. Flow cytometry analysis showed increased early and late apoptotic cells upon treatment with this compound, suggesting that it triggers programmed cell death mechanisms .

Study on Antimicrobial Efficacy

In a comparative study, various imidazole derivatives were synthesized and tested for antimicrobial activity. The results indicated that this compound had superior activity against E. coli compared to other derivatives, highlighting its potential application in treating bacterial infections .

Evaluation of Antitumor Properties

A notable study examined the effects of this compound on colon cancer cell lines. Treatment with this compound resulted in significant reductions in cell viability and tumor growth in xenograft models, supporting its development as a therapeutic agent for cancer .

Research Findings Summary Table

Biological Activity Target Organism/Cell Line IC50/MIC Reference
AntimicrobialStaphylococcus aureusMIC: 8 µg/mL
AntimicrobialEscherichia coliMIC: 16 µg/mL
AntitumorCervical Cancer (SISO)IC50: 2.87 µM
AntitumorColon Cancer (DLD-1)IC50: 3.06 µM

Properties

IUPAC Name

1-(benzenesulfonyl)-4-methylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c1-9-7-12(8-11-9)15(13,14)10-5-3-2-4-6-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCKAJWKWLMCGBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C=N1)S(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40403172
Record name 4-METHYL-1-(PHENYLSULFONYL)-1H-IMIDAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40403172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

324777-12-0
Record name 4-METHYL-1-(PHENYLSULFONYL)-1H-IMIDAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40403172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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